molecular formula C18H20BrNO4 B2635458 2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 307537-35-5

2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2635458
CAS No.: 307537-35-5
M. Wt: 394.265
InChI Key: UIGBTSYAQYDWNA-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C18H20BrNO4 and its molecular weight is 394.265. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Assessment

A study conducted by Rani et al. (2016) explored the synthesis of derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide, which share a common nucleus with 2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. These compounds were synthesized using a multi-step reaction sequence starting from the Leuckart reaction and assessed for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Some compounds, including those with bromo, tert-butyl, and nitro groups, showed activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Antioxidant Properties in Marine Algae

Li et al. (2012) discovered nitrogen-containing bromophenols in the marine red alga Rhodomela confervoides, which showed potent scavenging activity against radicals. These bromophenols, which are structurally related to this compound, demonstrated that such compounds might have potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Mn(III)/Cu(II)-Mediated Oxidative Radical Cyclization

In a study by Chikaoka et al. (2003), N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, structurally related to the compound , underwent Mn(III)/Cu(II)-mediated oxidative radical cyclization. This method was applied to synthesize erythrinanes, indicating the potential of such compounds in synthetic organic chemistry and possibly in the development of pharmaceuticals (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Enzymatic Modification for Antioxidant Synthesis

Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with higher antioxidant capacity. Since 2,6-dimethoxyphenol is structurally related to this compound, this study highlights the potential of enzymatic processes in enhancing the antioxidant properties of similar compounds (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Properties

IUPAC Name

2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-18(21)12-24-15-6-4-3-5-14(15)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGBTSYAQYDWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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